molecular formula C26H29N5O2 B2367136 9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-70-6

9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2367136
CAS RN: 923399-70-6
M. Wt: 443.551
InChI Key: BKWVVHOVGFLYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.551. The purity is usually 95%.
BenchChem offers high-quality 9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

The chemical compound , due to its complex structure, is a focus of research for its potential applications in various scientific fields. A study detailed the synthesis and structural analysis of related purinediones, showcasing the versatility and potential for modification of this compound class. The research highlighted the chemical's potential in the development of new pharmacological agents, emphasizing its structural uniqueness and functional adaptability (Ondrej Simo, A. Rybár, J. Alföldi, 1995).

Pharmacological Potential

Further investigations into related compounds have demonstrated significant anti-inflammatory activity. This suggests that derivatives of the mentioned compound may hold therapeutic value in treating conditions associated with chronic inflammation. The pharmacological evaluations indicate a potential pathway for the development of novel anti-inflammatory agents, which could offer alternatives to existing treatments (J. Kaminski, D. Solomon, D. J. Conn, S. Wong, P. Chiu, T. Massa, M. Siegel, A. Watnick, 1989).

Neurological Receptor Interaction

Research into pyrimido- and pyrazinoxanthines, closely related to the compound , has identified their interactions with adenosine receptors. These findings highlight the potential for developing selective receptor antagonists or modulators based on the compound's structure, which could be beneficial in treating neurological disorders. The detailed study on binding affinities and docking experiments provides a foundational understanding for further exploration in this domain (E. Szymańska, A. Drabczyńska, T. Karcz, C. Müller, Meryem Köse, J. Karolak‐Wojciechowska, A. Fruziński, Jakub Schabikowski, Agata Doroz‐Płonka, J. Handzlik, K. Kieć‐Kononowicz, 2016).

Potential in Anticancer Research

A study focusing on the synthesis and evaluation of new purine-diones and pyridopyrimidine-diones, structurally related to the compound of interest, revealed their potential anticancer activity. The targeted design and synthesis approach, coupled with molecular modeling, indicate the compound's framework as a promising candidate for developing novel anticancer drugs. The compounds showed inhibition activity against specific cancer cell lines, suggesting a path for future research into their mechanistic action and therapeutic efficacy (A. Hayallah, 2017).

properties

IUPAC Name

9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-18-12-13-21(19(2)17-18)29-15-8-16-30-22-23(27-25(29)30)28(3)26(33)31(24(22)32)14-7-11-20-9-5-4-6-10-20/h4-6,9-10,12-13,17H,7-8,11,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWVVHOVGFLYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.